molecular formula C8H13N3 B6234225 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine CAS No. 1443282-63-0

2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine

Cat. No.: B6234225
CAS No.: 1443282-63-0
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-d][1,4]diazepines are a class of compounds that contain a diazepine ring fused with an imidazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-d][1,4]diazepines consists of a seven-membered diazepine ring fused with a five-membered imidazole ring . The specific structure of “2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine” would include a methyl group at the 2-position of the imidazole ring.


Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-d][1,4]diazepines would depend on the specific substituents present on the rings . Without more specific information, it’s difficult to predict the chemical reactions of “this compound”.


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-d][1,4]diazepines would depend on the specific substituents present on the rings . Without more specific information, it’s difficult to predict the properties of “this compound”.

Mechanism of Action

The mechanism of action of imidazo[1,2-d][1,4]diazepines would depend on their specific biological target . Without more specific information, it’s difficult to predict the mechanism of action of “2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine”.

Safety and Hazards

The safety and hazards associated with imidazo[1,2-d][1,4]diazepines would depend on their specific structure and properties . Without more specific information, it’s difficult to predict the safety and hazards of “2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine”.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a yellow solid, which is then dissolved in methanol.", "Step 4: Add sodium borohydride (1.2 equiv) to the methanol solution and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with acetic acid and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a yellow solid, which is purified by column chromatography to yield 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine." ] }

CAS No.

1443282-63-0

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.